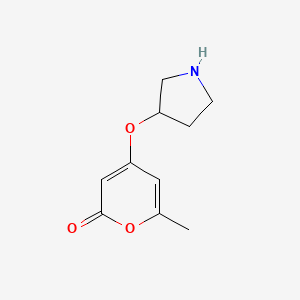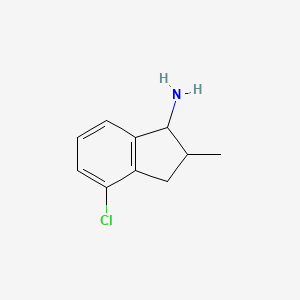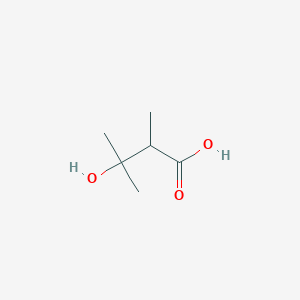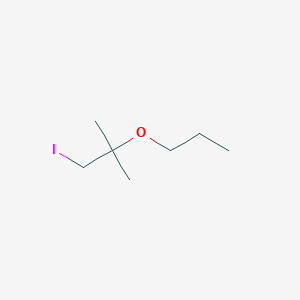
4,4-Difluoro-3-methyloxane-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4-Difluoro-3-methyloxane-3-carboxylic acid is a fluorinated organic compound with the molecular formula C7H10F2O3 and a molecular weight of 180.15 g/mol . This compound is characterized by the presence of two fluorine atoms and a carboxylic acid group attached to an oxane ring, making it a valuable chemical in various research and industrial applications.
Preparation Methods
The synthesis of 4,4-Difluoro-3-methyloxane-3-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the fluorination of a suitable oxane derivative, followed by carboxylation under controlled conditions . Industrial production methods often employ advanced techniques such as continuous flow reactors to ensure high yield and purity .
Chemical Reactions Analysis
4,4-Difluoro-3-methyloxane-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxane derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The fluorine atoms can be substituted with other functional groups using reagents like organolithium compounds or Grignard reagents.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.
Major Products: The major products depend on the specific reaction conditions but often include various fluorinated oxane derivatives.
Scientific Research Applications
4,4-Difluoro-3-methyloxane-3-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4,4-Difluoro-3-methyloxane-3-carboxylic acid involves its interaction with molecular targets through its fluorine atoms and carboxylic acid group. These interactions can lead to the modulation of various biochemical pathways, depending on the specific application . The exact molecular targets and pathways are still under investigation, with ongoing research aiming to elucidate these mechanisms .
Comparison with Similar Compounds
4,4-Difluoro-3-methyloxane-3-carboxylic acid can be compared with other fluorinated oxane derivatives, such as:
4,4-Difluoro-3-methyloxane-3-carboxamide: Similar structure but with an amide group instead of a carboxylic acid.
4,4-Difluoro-3-methyloxane-3-methanol: Contains a hydroxyl group instead of a carboxylic acid.
4,4-Difluoro-3-methyloxane-3-nitrile: Features a nitrile group in place of the carboxylic acid.
These compounds share similar reactivity patterns but differ in their specific applications and properties, highlighting the unique versatility of this compound .
Properties
Molecular Formula |
C7H10F2O3 |
|---|---|
Molecular Weight |
180.15 g/mol |
IUPAC Name |
4,4-difluoro-3-methyloxane-3-carboxylic acid |
InChI |
InChI=1S/C7H10F2O3/c1-6(5(10)11)4-12-3-2-7(6,8)9/h2-4H2,1H3,(H,10,11) |
InChI Key |
BXQQKOPRCNPPAW-UHFFFAOYSA-N |
Canonical SMILES |
CC1(COCCC1(F)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Fluoro-3-[(4-methylphenyl)amino]propan-2-OL](/img/structure/B13271930.png)

![{2-[(Pentan-2-yl)amino]phenyl}methanol](/img/structure/B13271947.png)

![4-Fluoro-2-{1-[(3-hydroxypropyl)amino]ethyl}phenol](/img/structure/B13271958.png)


![(Butan-2-yl)[1-(3,4-dichlorophenyl)ethyl]amine](/img/structure/B13271977.png)



![(3S)-3-Amino-3-[4-(2-methylpropyl)phenyl]propan-1-OL](/img/structure/B13272006.png)

![Tert-butyl 4-[(4-aminobenzyl)oxy]piperidine-1-carboxylate](/img/structure/B13272018.png)
